![molecular formula C12H15N B021259 2-[4-(Propan-2-yl)phenyl]propanenitrile CAS No. 106112-20-3](/img/structure/B21259.png)
2-[4-(Propan-2-yl)phenyl]propanenitrile
描述
2-[4-(Propan-2-yl)phenyl]propanenitrile, also known as IPPN, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various research fields. IPPN is a nitrile derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of 2-[4-(Propan-2-yl)phenyl]propanenitrile is not well understood, but it has been suggested to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2-[4-(Propan-2-yl)phenyl]propanenitrile has also been shown to inhibit the growth of cancer cells in vitro, although the mechanism of action is not clear.
生化和生理效应
2-[4-(Propan-2-yl)phenyl]propanenitrile has been shown to have anti-inflammatory and antioxidant properties in vitro. It has also been shown to inhibit the growth of cancer cells in vitro, although further studies are needed to determine its potential as an anticancer agent. 2-[4-(Propan-2-yl)phenyl]propanenitrile has been shown to have low toxicity in vitro, but further studies are needed to determine its toxicity in vivo.
实验室实验的优点和局限性
The advantages of using 2-[4-(Propan-2-yl)phenyl]propanenitrile in lab experiments include its ease of synthesis, low toxicity, and potential application in drug discovery and metal-catalyzed reactions. The limitations of using 2-[4-(Propan-2-yl)phenyl]propanenitrile in lab experiments include its limited solubility in water and its potential instability under certain conditions.
未来方向
For research on 2-[4-(Propan-2-yl)phenyl]propanenitrile include the synthesis of analogs with improved solubility and stability, the investigation of its potential as an anticancer agent in vivo, and the development of ligands for metal-catalyzed reactions. 2-[4-(Propan-2-yl)phenyl]propanenitrile may also have potential application in the development of new materials and polymers. Overall, 2-[4-(Propan-2-yl)phenyl]propanenitrile has shown significant potential in various research fields, and further studies are needed to fully understand its mechanism of action and potential applications.
科学研究应用
2-[4-(Propan-2-yl)phenyl]propanenitrile has been widely used in scientific research due to its potential application in various fields. It has been used as a building block for the synthesis of other compounds, such as 4-(4-hydroxyphenyl)-3-buten-2-one and 4-(4-hydroxyphenyl)-3-buten-2-ol, which have potential application in drug discovery. 2-[4-(Propan-2-yl)phenyl]propanenitrile has also been used in the synthesis of ligands for metal-catalyzed reactions and as a precursor for the synthesis of polymers.
属性
CAS 编号 |
106112-20-3 |
|---|---|
产品名称 |
2-[4-(Propan-2-yl)phenyl]propanenitrile |
分子式 |
C12H15N |
分子量 |
173.25 g/mol |
IUPAC 名称 |
2-(4-propan-2-ylphenyl)propanenitrile |
InChI |
InChI=1S/C12H15N/c1-9(2)11-4-6-12(7-5-11)10(3)8-13/h4-7,9-10H,1-3H3 |
InChI 键 |
JYOPIUADEJQGBT-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(C)C#N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C(C)C#N |
同义词 |
Benzeneacetonitrile, alpha-methyl-4-(1-methylethyl)- (9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


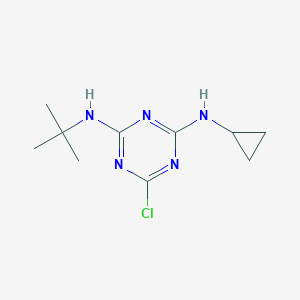
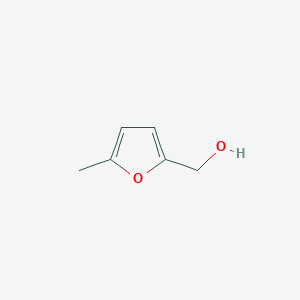
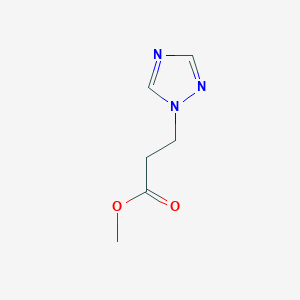
![1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one](/img/structure/B21195.png)
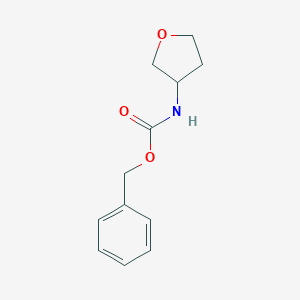
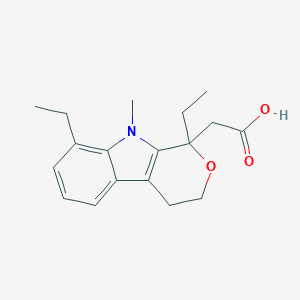
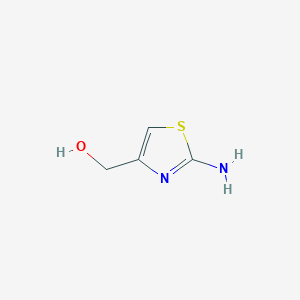
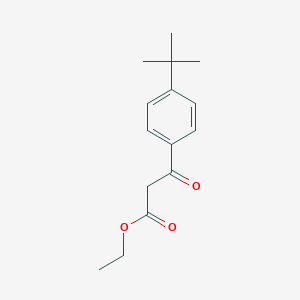
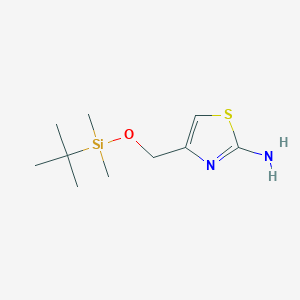
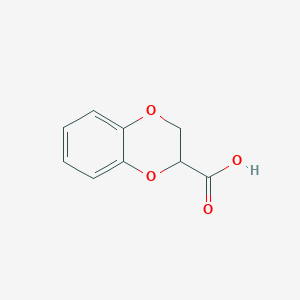

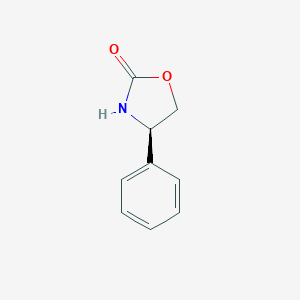
![3-[4-(Methylsulfanyl)phenyl]acrylic acid](/img/structure/B21213.png)